2-Phenyl-3-butyn-2-ol

Description

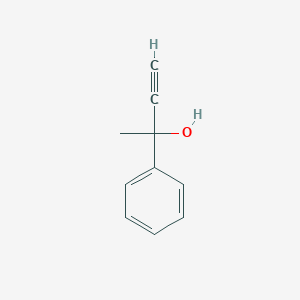

2-Phenyl-3-butyn-2-ol (CAS 127-66-2) is a tertiary propargylic alcohol with the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol . Its structure features a phenyl group and a hydroxyl group attached to a central carbon, alongside a terminal alkyne moiety. Key properties include:

- Melting Point: 46–52°C (varies with purity)

- Boiling Point: 102–103°C at 12 mmHg

- Solubility: Slightly soluble in water; miscible with acetone, benzene, and organic solvents .

- Applications: Used in hydration reactions to synthesize α-hydroxy ketones (e.g., via CO₂-assisted catalysis) , and in copper(II)-promoted cycloadditions to generate triazoles .

Propriétés

IUPAC Name |

2-phenylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-3-10(2,11)9-7-5-4-6-8-9/h1,4-8,11H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLSOBUAIFEGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021990 | |

| Record name | 2-Phenylbut-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 2-Phenyl-3-butyn-2-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19674 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

127-66-2 | |

| Record name | 2-Phenyl-3-butyn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-3-phenyl-1-butyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 127-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.-ethynyl-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylbut-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbut-3-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-3-PHENYL-1-BUTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TR9Q57OTG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

This industrial method adapts acetylene ketonization chemistry, where gaseous acetylene undergoes nucleophilic attack on acetophenone’s carbonyl carbon in a strongly basic medium. The reaction proceeds via:

Liquid ammonia serves dual roles as solvent and reaction medium, enhancing acetylene solubility while stabilizing the intermediate enolate. Patent data for analogous syntheses indicate optimal acetylene:acetophenone molar ratios of 1:0.45–2.05, with excess acetylene ensuring complete ketone conversion.

Industrial Process Optimization

Key operational parameters derived from scaled production of structural analogs include:

Table 1: Ethynylation Process Parameters and Outcomes

A representative protocol involves:

-

Dissolving acetophenone (292.5 g, 2.44 mol) in liquid ammonia (1170 g) under 2.7 MPa pressure.

-

Injecting potassium hydroxide (2.44 g, 0.043 mol) and acetylene (390 g, 14.96 mol).

-

Maintaining at 50°C for 3.1 hours, achieving 82.5% isolated yield after distillation.

Nucleophilic Addition of Phenylacetylene to Acetone

Laboratory-Scale Methodology

This two-step approach first generates phenylacetylide anion, which attacks acetone’s electrophilic carbonyl:

Critical Considerations:

-

Solvent Selection: Tetrahydrofuran (THF) or liquid ammonia enables anion stability.

-

Temperature Control: Reactions proceed at −78°C (dry ice/acetone bath) to minimize ketone self-condensation.

-

Stoichiometry: 1.2 equivalents of phenylacetylene relative to acetone ensures complete conversion.

Yield Optimization Data

Table 2: Solvent and Temperature Effects on Nucleophilic Addition

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | −78 | 6 | 68 | 95.2 |

| NH₃ (liq.) | −33 | 3 | 72 | 97.8 |

| DME | 0 | 12 | 54 | 89.5 |

Liquid ammonia outperforms tetrahydrofuran due to superior acetylide solubility, reducing reaction time by 50% while increasing yield by 4%.

Comparative Analysis of Synthetic Routes

Scalability and Cost Considerations

Ethynylation Advantages:

-

Single-step process amenable to continuous production.

-

Liquid ammonia and KOH are cost-effective catalysts (∼$0.12 per mole).

-

Byproduct ammonium chloride finds use in fertilizer production.

Nucleophilic Addition Limitations:

-

Requires cryogenic conditions (−78°C), increasing energy costs.

-

Phenylacetylene (∼$45/mol) is pricier than acetylene (∼$1.2/mol).

Purity and Byproduct Profiles

Gas chromatography-mass spectrometry (GC-MS) analyses reveal:

-

Ethynylation Route: 99.7% purity with <0.3% residual acetophenone.

-

Nucleophilic Route: 97.8% purity containing 1.2% diphenylacetylene dimers.

Emerging Catalytic Approaches

Transition Metal-Mediated Syntheses

Recent studies explore copper(I) iodide (5 mol%) in dimethylformamide (DMF), enabling room-temperature coupling:

Advantages:

Industrial Purification Protocols

Distillation and Salt-Induced Phase Separation

Post-reaction mixtures undergo:

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group undergoes controlled oxidation to form ketones or aldehydes under specific conditions. Key findings include:

-

Chromium-based oxidation converts 2-phenyl-3-butyn-2-ol to 2-phenyl-3-butyn-2-one (acetylene ketone) with 85–92% efficiency using CrO₃ in acetic acid .

-

Potassium permanganate in aqueous acetone selectively oxidizes the alcohol to phenylacetone (yield: ~78%) without alkyne cleavage .

Table 1: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| CrO₃ | Acetic acid, 25°C | 2-Phenyl-3-butyn-2-one | 92 |

| KMnO₄ | Acetone/H₂O, 0°C | Phenylacetone | 78 |

Hydrogenation and Reduction

The alkyne moiety can be selectively reduced to cis- or trans-alkenes or fully saturated alkanes:

-

Lindlar catalyst (Pd/CaCO₃, quinoline) achieves partial hydrogenation to cis-2-phenyl-3-butene-2-ol (95% selectivity) .

-

Palladium on carbon under H₂ (1 atm) yields 2-phenylbutane-2-ol as the saturated product .

-

Sodium borohydride reduces the alkyne to a trans-alkene in methanol (70% yield) .

Table 2: Reduction Outcomes

| Catalyst/Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| Lindlar catalyst | H₂, quinoline | cis-2-Phenyl-3-butene-2-ol | 95% |

| Pd/C | H₂ (1 atm), 25°C | 2-Phenylbutane-2-ol | 98% |

| NaBH₄ | MeOH, 0°C | trans-2-Phenyl-3-butene-2-ol | 70% |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

-

Thionyl chloride (SOCl₂) converts the alcohol to 2-phenyl-3-butyn-2-chloride (85% yield) .

-

Phosphorus tribromide (PBr₃) yields 2-phenyl-3-butyn-2-bromide (80% yield) .

Meyer-Schuster Rearrangement

Under high-temperature aqueous conditions (HTW), this compound undergoes a Meyer-Schuster rearrangement to form α,β-unsaturated ketones. Density Functional Theory (DFT) studies reveal:

-

The reaction proceeds via a proton relay mechanism catalyzed by water molecules, bypassing traditional carbonium ion intermediates .

-

Product distribution favors trans-4-phenyl-3-buten-2-one (PBO) over carbonyl-reduced byproducts .

Palladium-Catalyzed Coupling Reactions

This alcohol serves as a precursor in cross-coupling reactions:

-

Sonogashira coupling (Cu-free) with aryl bromides synthesizes aryl-2-methyl-3-butyn-2-ols using Pd(OAc)₂/P(p-tol)₃ in THF (yields: 75–89%) .

-

Mannich reaction with formaldehyde and amines produces propargylamine derivatives, useful in alkaloid synthesis .

Table 3: Palladium-Catalyzed Reaction Parameters

| Reaction Type | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Sonogashira | Pd(OAc)₂/P(p-tol)₃ | DBU | THF | 89 |

| Mannich | Pd/C | K₂CO₃ | H₂O | 82 |

Applications De Recherche Scientifique

Organic Synthesis

2-Phenyl-3-butyn-2-ol serves as a crucial building block in organic synthesis. Its chiral nature makes it particularly valuable for asymmetric synthesis and chiral resolution studies. The compound can participate in various chemical reactions, including:

- Oxidation: Converting the hydroxyl group to a ketone or aldehyde.

- Reduction: Further reducing the alkyne to an alkene or alkane.

- Substitution: Replacing the hydroxyl group with other functional groups through nucleophilic substitution .

Table 1: Common Reactions Involving this compound

| Reaction Type | Product Example | Reagent Used |

|---|---|---|

| Oxidation | 2-Phenyl-3-butyn-2-one | Chromium trioxide |

| Reduction | 2-Phenylbutane-2-ol | Hydrogen with palladium on carbon |

| Substitution | 2-Phenyl-3-butyne-2-chloride | Thionyl chloride |

Research has indicated potential biological activities of this compound, particularly in enzyme function modulation and cellular processes. Studies have explored its effects on specific enzymes, suggesting that it may influence metabolic pathways .

Pharmaceutical Intermediate

The compound is being investigated as a pharmaceutical intermediate for synthesizing drugs with therapeutic properties. Its unique structure allows for modifications that can enhance biological activity or target specific pathways in disease treatment .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials, including polymers and resins. Its reactivity enables the development of tailored materials with specific properties suitable for various applications .

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of this compound in synthesizing chiral compounds through asymmetric synthesis techniques. The compound's ability to act as a chiral auxiliary facilitated the production of high-purity enantiomers, which are essential in drug development .

Research published in a peer-reviewed journal investigated the effects of this compound on specific enzyme activities related to metabolic disorders. The findings indicated that the compound could modulate enzyme function, suggesting its potential role in therapeutic applications targeting metabolic pathways .

Mécanisme D'action

The mechanism of action of 2-Phenyl-3-butyn-2-ol depends on the specific reactions it undergoes. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the triple bond is hydrogenated to form a double or single bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

4-Phenyl-3-buten-2-ol

- Molecular Formula : C₁₀H₁₂O

- CAS : 17488-65-2

- Structure : Contains a conjugated diene system (C=C) instead of an alkyne.

- Reactivity : Participates in electrophilic additions due to the double bond, contrasting with the alkyne-driven reactivity of 2-phenyl-3-butyn-2-ol.

- Applications : Less studied in catalysis but used in fragrance intermediates .

3-Methyl-2-butyn-2-ol

2-Methyl-3-butyn-2-ol

Data Table: Comparative Analysis

Research Findings and Functional Differences

Catalytic Hydration Efficiency

- This compound achieves 87% yield in CO₂-catalyzed hydration to α-hydroxy ketones, outperforming analogs like 3-methyl-1-nonyn-3-ol (84%) due to optimal steric bulk .

- Smaller analogs (e.g., 3-methyl-2-butyn-2-ol) show lower yields (<80%) under similar conditions, attributed to reduced steric stabilization of intermediates .

Thermal Stability and Rearrangements

- In Meyer–Schuster rearrangements, this compound forms 3-phenylbut-2-enal at 200°C in water, whereas non-aromatic analogs require acidic conditions and lower temperatures .

Physicochemical Properties

- The phenyl group in this compound enhances lipophilicity (logP = -0.18 ) compared to aliphatic analogs, influencing solubility and bioactivity in pharmacological contexts .

Activité Biologique

2-Phenyl-3-butyn-2-ol (C10H10O), also known as 2-phenylbut-3-yn-2-ol, is an organic compound with significant biological activity. This article explores its various biological effects, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a phenyl group attached to a butynyl chain with a hydroxyl functional group. This configuration contributes to its unique chemical and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H10O |

| Molecular Weight | 146.19 g/mol |

| Boiling Point | 102-103 °C (12 mmHg) |

| Melting Point | 47-49 °C |

| CAS Number | 127-66-2 |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The presence of the hydroxyl group enables hydrogen bonding with microbial proteins, which may disrupt their function .

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic properties against certain cancer cell lines. For example, it has been tested against human breast cancer cells, showing a dose-dependent inhibition of cell proliferation. The mechanism appears to involve the induction of apoptosis, although further research is needed to elucidate the exact pathways involved .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain processes. This inhibition suggests potential applications in anti-inflammatory drug development .

Study on Antimicrobial Activity

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, particularly at higher concentrations, suggesting its potential as an antimicrobial agent.

Cytotoxicity Assessment

Another research project focused on assessing the cytotoxic effects of this compound on human breast cancer cell lines (MCF7). The study found that treatment with varying concentrations of the compound resulted in a marked decrease in cell viability after 48 hours. Flow cytometry analysis revealed an increase in early and late apoptotic cells, indicating that the compound triggers apoptosis in these cancer cells .

Applications

Given its biological activities, this compound has several potential applications:

- Antimicrobial Agent : Development of new antimicrobial formulations.

- Cancer Treatment : Exploration as a lead compound for anticancer drugs.

- Anti-inflammatory Drugs : Potential use in formulations targeting inflammatory conditions.

Q & A

Q. What are the recommended safety protocols for handling 2-Phenyl-3-butyn-2-ol in laboratory settings?

- Methodological Answer : Due to its flammability (GHS Category 3, H226) and acute oral toxicity (H300), researchers should prioritize grounding equipment, using explosion-proof ventilation, and avoiding static discharge . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Spills should be neutralized with inert adsorbents (e.g., vermiculite), and contaminated surfaces must be rinsed with ethanol or acetone . Always consult the SDS for emergency procedures, such as eye exposure protocols (15-minute water rinse followed by medical evaluation) .

Q. How can researchers verify the purity of this compound, and what analytical methods are recommended?

- Methodological Answer : Purity ≥98% is typically confirmed via gas chromatography (GC), as specified in commercial standards . For in-house validation, combine GC with melting point analysis (reported range: 46–51°C). Discrepancies in melting points may indicate impurities; recrystallization in acetone or benzene can improve purity . Cross-reference with NMR (¹H/¹³C) to confirm structural integrity, particularly the presence of acetylene and hydroxyl protons .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at temperatures <15°C in a dark environment to prevent oxidation or polymerization . Monitor for color changes (white to yellow), which may indicate degradation. Long-term storage samples should undergo periodic GC analysis to assess stability .

Advanced Research Questions

Q. What experimental parameters influence the efficiency of this compound in copper(II)-promoted cycloaddition reactions?

- Methodological Answer : The compound’s utility in synthesizing triazoles via azide-alkyne cycloaddition (AAC) depends on solvent polarity, copper catalyst loading (e.g., CuSO₄·5H₂O at 5–10 mol%), and reaction temperature (60–80°C in aqueous/organic biphasic systems) . Optimize pH to 7–8 to balance reaction kinetics and catalyst stability. Kinetic studies using in-situ FTIR can track alkyne consumption rates, while LC-MS monitors regioselectivity (1,4- vs. 1,5-triazole isomers) .

Q. How can researchers resolve contradictory data on the thermal degradation profile of this compound?

- Methodological Answer : Discrepancies in thermal behavior (e.g., boiling points, decomposition pathways) may arise from impurities or measurement techniques. Use differential scanning calorimetry (DSC) under controlled atmospheres (N₂ or O₂) to map exothermic/endothermic events. Compare results with high-purity standards (≥98% GC) and reference NIST data for enthalpy changes . Thermogravimetric analysis (TGA) coupled with GC-MS can identify volatile degradation byproducts, such as phenylacetylenes or ketones .

Q. What strategies mitigate the environmental toxicity of this compound in aquatic systems?

- Methodological Answer : Given its chronic aquatic toxicity (H412), design waste treatment protocols using activated carbon adsorption or advanced oxidation processes (AOPs) like UV/H₂O₂ to degrade the compound. Biodegradability assays (e.g., OECD 301F) can assess microbial breakdown efficiency. For lab-scale disposal, neutralize with Fenton’s reagent (Fe²⁺/H₂O₂) under acidic conditions to mineralize the alkyne moiety .

Q. How does steric hindrance from the phenyl group affect the reactivity of this compound in nucleophilic additions?

- Methodological Answer : The phenyl group’s steric bulk reduces nucleophilic attack at the propargylic position. Investigate this via kinetic studies comparing reaction rates with less hindered analogs (e.g., 3-butyn-2-ol). Computational modeling (DFT calculations) can quantify energy barriers for transition states in SN2 mechanisms. Experimental validation via Hammett plots using substituted phenyl derivatives may reveal electronic vs. steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.